2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester. This reaction is often carried out under Suzuki coupling conditions, which include the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme crucial for fungal respiration. This inhibition disrupts the fungal cell’s energy production, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-pyrazoleboronic acid pinacol ester: This compound shares the pyrazole ring structure and is used in similar synthetic applications.
2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound used in organic synthesis.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its dual-ring structure, which combines the properties of both pyrazole and pyrimidine rings. This structural feature enhances its versatility in chemical reactions and broadens its range of applications in various fields .
Properties
Molecular Formula |
C9H8N4O2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-6(4-11-13)8-10-3-2-7(12-8)9(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
DKZBRXNXSAEEFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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